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molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Cat. No. B1315493
M. Wt: 237.3 g/mol
InChI Key: IFIRYWCUGOTOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756383B2

Procedure details

To a solution 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine (1.0 eq) in EtOH was added Pd/C (0.1 eq). The reaction vessel was repeatedly purged with nitrogen, then stirred under a hydrogen atmosphere (1 atm) for 18 hours. The product was filtered through a Celite plug, and the plug washed with EtOH. The diamine was used without purification. LC/MS m/z 238.3 (MH+), Rt 0.295 minutes.
Name
4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([N+:17]([O-])=O)[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1>CCO.[Pd]>[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[C:12]([NH2:17])[C:13]([NH2:16])=[CH:14][CH:15]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere (1 atm) for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was repeatedly purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The product was filtered through a Celite plug
WASH
Type
WASH
Details
the plug washed with EtOH
CUSTOM
Type
CUSTOM
Details
The diamine was used without purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1(CCOCC1)CCOC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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